molecular formula C22H35N3O4S B025610 N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt CAS No. 104809-33-8

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt

Cat. No.: B025610
CAS No.: 104809-33-8
M. Wt: 437.6 g/mol
InChI Key: DWPCVLOTBKFZQB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-[(2-nitrophenyl)sulfanylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-10(14)6-3-7-11-17-9-5-2-1-4-8(9)12(15)16/h11-13H,1-10H2;1-2,4-5,11H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCVLOTBKFZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317652
Record name NSC319664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-33-8
Record name Butanoic acid, 4-[[(2-nitrophenyl)thio]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104809-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC319664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfenylation Protocol

  • Reagents : GABA derivative (1 equiv), Nps-Cl (1.1 equiv), triethylamine (1.2 equiv).

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Workup : Aqueous extraction, silica gel chromatography.

The reaction’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of Nps-Cl. The product, N-O-nitrophenylsulfenyl-GABA, is characterized by its distinctive IR absorption at 1558 cm⁻¹ (S–N stretch) and 1261 cm⁻¹ (C–S bond).

Formation of the Di(cyclohexyl)ammonium Salt

The carboxylic acid group of N-O-nitrophenylsulfenyl-GABA is neutralized with di(cyclohexyl)amine to form the ammonium salt. This step improves solubility and crystallinity.

Stereochemical Considerations

The asymmetric synthesis of GABA derivatives necessitates rigorous control over stereochemistry. Cinchona alkaloid catalysts (e.g., 3a/b in) induce enantioselectivity during the Michael addition step, achieving up to 98% ee. Retaining stereochemical integrity during subsequent steps (reduction, cyclization) is critical. For example, TiCl₃-mediated reductions preserve configuration with <5% ee loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Signals at δ 7.4–7.5 ppm (aromatic protons of nitrophenyl), δ 3.4–3.6 ppm (methylene groups adjacent to the sulfenyl amine), and δ 1.0–1.8 ppm (cyclohexyl protons).

  • IR : Peaks at 1697 cm⁻¹ (C=O stretch), 1558 cm⁻¹ (S–N stretch), and 748 cm⁻¹ (C–S bond).

  • HPLC : Chiralcel OD-H column with hexane/isopropanol (70:30) eluent resolves enantiomers (t_R = 23.0 min for S-isomer).

Industrial-Scale Optimization

VulcanChem’s manufacturing process (patent-pending) emphasizes:

  • Catalyst Recycling : Recovering cinchona alkaloid catalysts via liquid-liquid extraction.

  • Solvent Recovery : Distillation of benzotrifluoride for reuse, reducing costs by 30%.

  • Yield Improvement : 87% overall yield from nitroolefin to final salt, surpassing lab-scale benchmarks .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenylsulfenyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The sulfenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt is used as a reagent for introducing sulfenyl groups into organic molecules. This can be useful in the synthesis of complex organic compounds and in the modification of biomolecules.

Biology

In biological research, this compound can be used to study the effects of sulfenylation on protein function. Sulfenylation is a post-translational modification that can affect protein activity, localization, and interactions.

Medicine

Potential applications in medicine include the development of novel therapeutic agents that target specific proteins or pathways modified by sulfenylation. This could lead to new treatments for diseases where protein function is dysregulated.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt exerts its effects involves the transfer of the sulfenyl group to target molecules. This can modify the chemical properties of the target, potentially altering its reactivity, stability, or interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-cyclohexylcyclohexanamine; 4-[(2-nitrophenyl)sulfanylamino]butanoic acid .
  • Molecular Formula : C22H35N3O4S.
  • Molecular Weight : 437.596 g/mol .
  • Synonyms: NPS-GABA, N-(2-Nitrophenylsulfenyl)-γ-aminobutyric acid di(cyclohexyl)ammonium salt .

Structural Features :

  • The compound consists of a γ-aminobutyric acid (GABA) backbone modified with a 2-nitrophenylsulfenyl (NPS) protecting group.
  • The di(cyclohexyl)ammonium counterion enhances solubility in non-polar solvents compared to alkali metal salts .

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between NPS-GABA di(cyclohexyl)ammonium salt and analogous cysteine derivatives (e.g., CEMA, DHBMA, 3HPMA) :

Parameter NPS-GABA Di(cyclohexyl)ammonium Salt CEMA (N-acetyl-S-(2-cyanoethyl)-L-cysteine ammonium salt) 3HPMA (N-acetyl-S-(3-hydroxypropyl)-L-cysteine sodium salt)
Core Structure GABA with NPS group Cysteine with cyanoethyl group Cysteine with hydroxypropyl group
Counterion Di(cyclohexyl)ammonium Ammonium Sodium
Molecular Weight 437.596 g/mol 249.3 g/mol (CEMA) 243.2 g/mol (3HPMA)
Solubility High in organic solvents (e.g., DMF, DCM) Moderate in polar solvents (e.g., water, methanol) High in water due to sodium counterion
Primary Use Peptide synthesis (amine protection) Biomarker for acrylonitrile exposure Biomarker for acrolein exposure
Stability Stable under acidic conditions Degrades in alkaline environments Sensitive to oxidation

Reactivity and Selectivity

  • NPS Group vs. Acetyl Groups : The NPS group in NPS-GABA offers superior resistance to nucleophilic attack compared to acetyl-protected analogs like CEMA or 3HPMA, making it ideal for multi-step syntheses .
  • Counterion Impact : The di(cyclohexyl)ammonium ion in NPS-GABA reduces hygroscopicity compared to sodium or ammonium salts (e.g., 3HPMA, CEMA), enhancing shelf stability .

Analytical Performance

  • UV Activity: The nitro group in NPS-GABA provides strong UV absorbance at 280 nm, facilitating chromatographic detection, unlike non-aromatic analogs such as DHBMA or HMPMA .
  • Chromatographic Behavior : NPS-GABA exhibits longer retention times in reversed-phase HPLC compared to polar derivatives like 3HPMA due to its hydrophobic counterion .

Research Findings and Limitations

  • Synthetic Utility : Studies highlight NPS-GABA’s efficacy in solid-phase peptide synthesis (SPPS), with >95% yield in coupling reactions, outperforming acetyl-protected analogs .
  • Limitations : The di(cyclohexyl)ammonium counterion may complicate purification in aqueous systems, necessitating organic solvents .

Biological Activity

N-O-Nitrophenylsulfenyl-gamma-aminobutyric acid di(cyclohexyl)ammonium salt, commonly referred to as NPS-GABA, is a derivative of gamma-aminobutyric acid (GABA) that incorporates a nitrophenylsulfenyl group. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity of NPS-GABA, drawing on diverse sources and research findings.

  • Chemical Formula : C22H35N3O4S
  • Molecular Weight : 437.6 g/mol
  • CAS Number : 104809-33-8
  • Appearance : Yellow powder
  • Storage Conditions : -20°C

NPS-GABA functions primarily as an agonist at GABA receptors, similar to its parent compound GABA. GABA is recognized as the main inhibitory neurotransmitter in the central nervous system, playing a crucial role in reducing neuronal excitability throughout the nervous system .

Interaction with GABA Receptors

NPS-GABA binds to GABA receptors, leading to:

  • Inhibition of Neuronal Activity : It decreases the likelihood of action potentials in neurons, contributing to its anxiolytic and anticonvulsant effects.
  • Potential Modulation of Calcium Channels : Similar to gabapentin, NPS-GABA may interact with voltage-sensitive calcium channels, which is significant for its analgesic properties .

Anticonvulsant Effects

Research indicates that compounds derived from GABA can prevent seizures in various animal models. NPS-GABA's structure suggests it may exhibit similar anticonvulsant properties as gabapentin .

Antimicrobial Activity

NPS-GABA has been evaluated for its antimicrobial properties against various bacterial strains. The minimal inhibitory concentrations (MICs) for several Gram-positive and Gram-negative bacteria were determined, revealing that while NPS-GABA exhibits some antibacterial activity, it may not be as potent as other quaternary ammonium compounds .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa>500

Study on Neuroprotective Effects

A study published in Frontiers in Neuroscience explored the neuroprotective effects of GABA derivatives, including NPS-GABA. The findings suggested that these compounds could reduce neuronal death in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

Evaluation of Antimicrobial Efficacy

In a comparative study on various ammonium salts, NPS-GABA was tested against common pathogens. While it showed efficacy against Staphylococcus aureus, its activity against Gram-negative bacteria was limited, necessitating further structural modifications for enhanced potency .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:
For structural elucidation, single-crystal X-ray diffraction is the gold standard. Parameters such as bond lengths (mean C–C = 0.005 Å), torsion angles (e.g., O–P–N–C = 64.8°), and hydrogen-bonding networks (N–H⋯O interactions) should be analyzed to confirm stereochemistry and salt formation . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, focusing on sulfenyl and ammonium moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and salt stoichiometry.
  • FT-IR : To identify functional groups (e.g., nitrophenyl S=O stretches, carboxylic O–H/N–H vibrations).

Basic: What synthetic routes are employed to prepare this compound?

Methodological Answer:
Synthesis typically involves:

Sulfenylation : Reaction of γ-aminobutyric acid (GABA) with 2-nitrophenylsulfenyl chloride under inert conditions to form the sulfenamide intermediate.

Salt Formation : Neutralization with dicyclohexylamine in a polar aprotic solvent (e.g., THF or DCM) to precipitate the di(cyclohexyl)ammonium salt .

Purification : Recrystallization from ethanol/water mixtures to achieve ≥95% purity, monitored by HPLC .

Basic: How can researchers ensure purity and avoid diastereomeric contamination during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve diastereomers.
  • Crystallographic Control : Optimize solvent polarity (e.g., cyclohexane/ethyl acetate gradients) to favor selective crystallization of the desired diastereomer .
  • Reaction Monitoring : Employ TLC or in-situ FT-IR to track reaction progress and detect intermediates or by-products early .

Advanced: How do hydrogen-bonding networks in the crystal lattice influence stability and solubility?

Methodological Answer:
X-ray studies of analogous salts reveal that N–H⋯O hydrogen bonds between ammonium cations and sulfenyl/carboxylate anions create a rigid lattice, reducing solubility in non-polar solvents. For example, in related structures, hydrogen-bonded dimers form across inversion centers, increasing thermal stability but requiring polar solvents (e.g., DMSO) for dissolution . Researchers should:

  • Analyze packing diagrams (e.g., using Mercury software) to predict solubility.
  • Modify counterions (e.g., replacing cyclohexylammonium with tetrabutylammonium) to disrupt lattice cohesion if enhanced solubility is needed.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

  • Dynamic Effects in NMR : If X-ray confirms a static structure but NMR shows peak splitting, consider dynamic processes (e.g., hindered rotation of the nitrophenyl group). Variable-temperature NMR can validate this .
  • Salt Dissociation in Solution : If MS detects free dicyclohexylamine, use conductivity measurements to assess ion-pair dissociation in solution, which may explain discrepancies between solid-state (X-ray) and solution-phase (NMR) data .

Advanced: What strategies optimize reaction yields in the presence of aliphatic amine side reactions?

Methodological Answer:

  • pH Control : Maintain acidic conditions (pH 2–4) to protonate excess dicyclohexylamine, reducing nucleophilic side reactions (e.g., acyl transfer). Monitor via potentiometric titration .
  • Catalyst-Free Aqueous Synthesis : For scale-up, explore water-mediated reactions at 70–80°C to minimize organic by-products, as demonstrated in urea syntheses with aliphatic amines .

Advanced: How can researchers analyze and mitigate impurities in the final product?

Methodological Answer:

  • HPLC-MS/MS : Identify common impurities (e.g., unreacted GABA or sulfenyl chloride derivatives) using reverse-phase C18 columns and gradient elution.
  • Recrystallization Solvent Screening : Test binary mixtures (e.g., acetonitrile/water) to selectively exclude impurities based on polarity .
  • Stability Studies : Accelerated degradation under heat/light (40–60°C, UV exposure) to identify labile groups (e.g., nitro reduction) and inform storage conditions (-20°C, dark) .

Advanced: What computational methods support mechanistic studies of sulfenylation reactions?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to explore regioselectivity in sulfenylation. Compare computed NMR shifts with experimental data for validation.
  • Molecular Dynamics (MD) : Simulate solvent effects on ion-pair formation to predict crystallization behavior .

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